

# (R)-2-Dodecanol chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Dodecanol, (R)-

Cat. No.: B12079602

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An In-depth Technical Guide to (R)-2-Dodecanol

## Introduction

(R)-2-Dodecanol is a chiral secondary fatty alcohol that belongs to the class of dodecanols. It is the (R)-enantiomer of 2-dodecanol. Fatty alcohols are high-molecular-weight, straight-chain primary alcohols. (R)-2-Dodecanol and its racemic mixture are of interest in various fields, including chemical synthesis, as a flavoring agent, and for its biological activities.<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactions, and biological significance, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

The physical and chemical properties of (R)-2-Dodecanol are summarized below. Data for the racemic mixture (2-dodecanol) is also included for comparison where specific data for the (R)-enantiomer is not available.

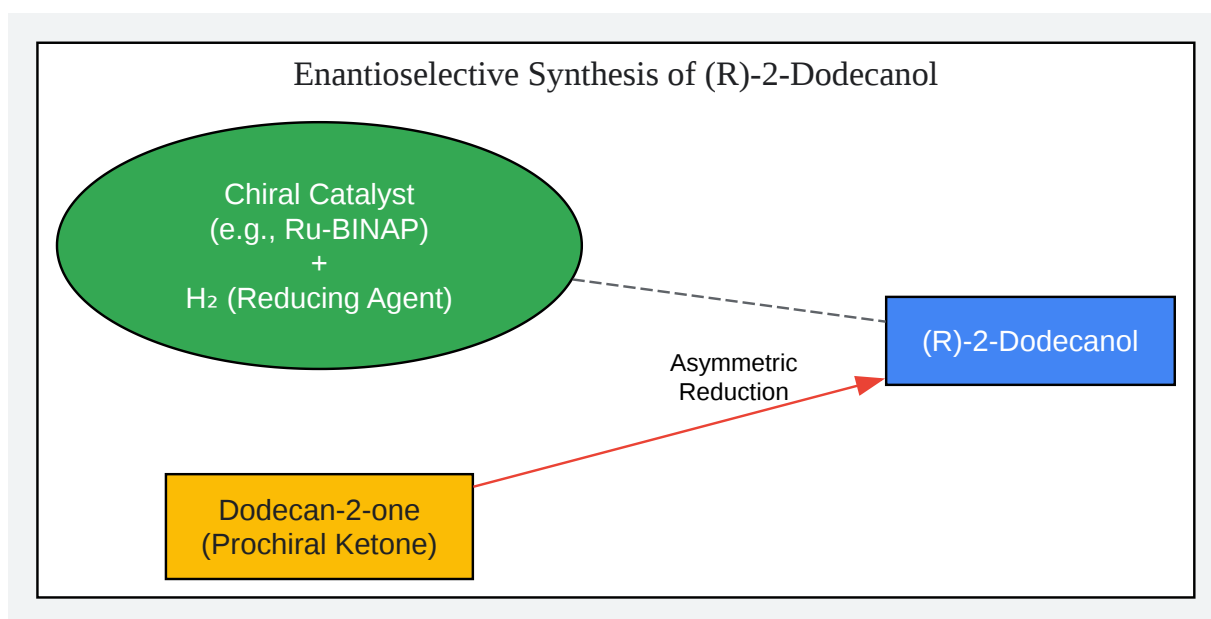
## Tabulated Physical and Chemical Data

Property	Value	Reference
IUPAC Name	(2R)-dodecan-2-ol	[3]
Synonyms	(R)-Dodecan-2-ol, Dodecan-2R-ol	[3]
Molecular Formula	C <sub>12</sub> H <sub>26</sub> O	[3][4]
Molecular Weight	186.33 g/mol	[3][4]
Appearance	Colorless liquid	[5]
Melting Point	19 °C	[1][6]
Boiling Point	249-250 °C (at 760 mmHg) 115 °C (at 2 mmHg)	[1][7]
Density	0.829 g/mL at 20 °C	[7]
Refractive Index (n <sub>20/D</sub> )	1.44	[7]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and ether.	[5]
Flash Point	113 °C (235.4 °F) - closed cup	
pKa	15.27 ± 0.20 (Predicted)	[5]
XLogP3	5.1	[3][4]
Topological Polar Surface Area	20.2 Å <sup>2</sup>	[3][5]
Hydrogen Bond Donor Count	1	[3][4]
Hydrogen Bond Acceptor Count	1	[3][4]
Rotatable Bond Count	9	[3][5]

## Synthesis and Reactions

### Synthesis of (R)-2-Dodecanol

The enantioselective synthesis of (R)-2-Dodecanol is crucial for applications where chirality is important. The primary method involves the asymmetric reduction of the prochiral ketone, dodecan-2-one.



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Caption: Enantioselective synthesis of (R)-2-Dodecanol from dodecan-2-one.

**Experimental Protocol: Asymmetric Hydrogenation** A general procedure for the enantioselective reduction of dodecan-2-one involves using a chiral catalyst, such as a Ruthenium-BINAP complex.

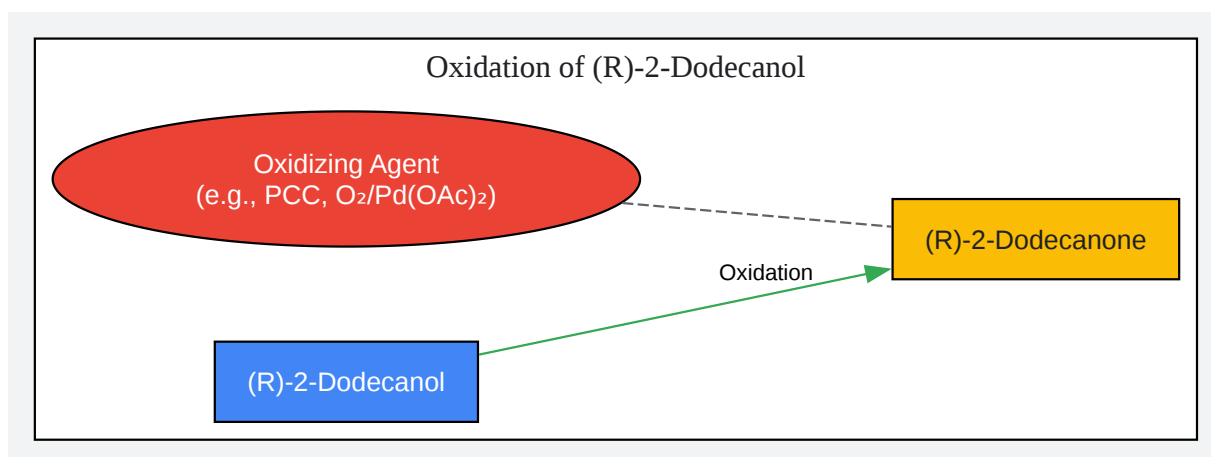
- **Reactor Setup:** A high-pressure reactor is charged with dodecan-2-one, a suitable solvent (e.g., methanol or ethanol), and the chiral ruthenium catalyst.
- **Reaction Conditions:** The reactor is purged and pressurized with hydrogen gas. The reaction is typically stirred at a specific temperature and pressure for a time sufficient to ensure complete conversion.
- **Work-up:** After the reaction, the pressure is released, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified, often by column chromatography, to yield the enantiomerically enriched (R)-2-Dodecanol.
- **Analysis:** The enantiomeric excess (ee) is determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Other synthesis methods for racemic 2-dodecanol include the oxidation of dodecane in the presence of boric acid and the electrochemical hydrogenation of dodecane-1,2-oxide.<sup>[1]</sup>

## Key Reactions

The secondary alcohol group in (R)-2-Dodecanol is the primary site of reactivity.

Oxidation to 2-Dodecanone (R)-2-Dodecanol can be oxidized to its corresponding ketone, (R)-2-dodecanone. This is a common reaction for secondary alcohols.



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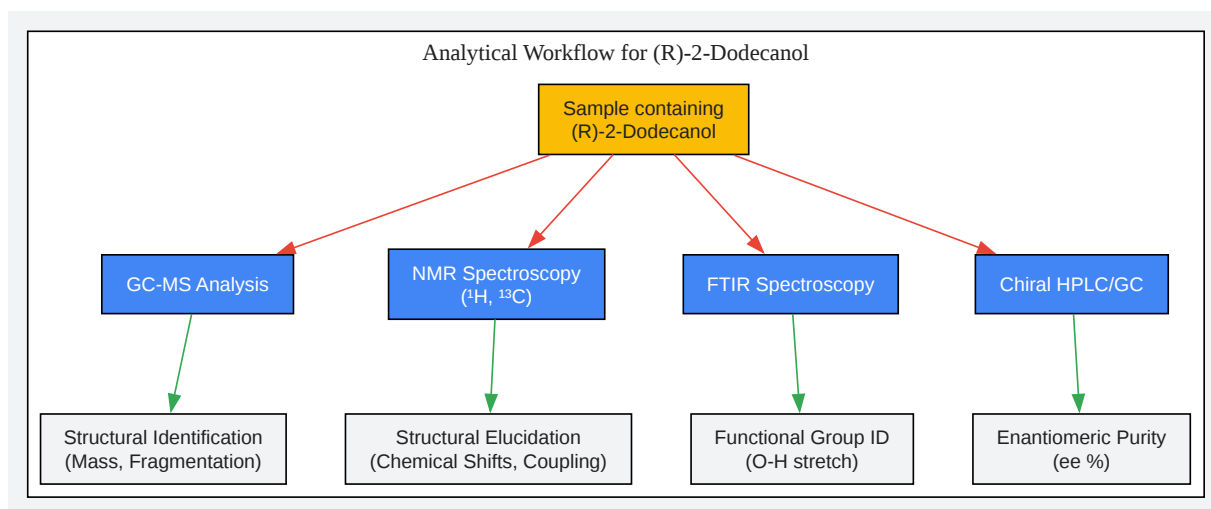
Caption: Oxidation of (R)-2-Dodecanol to the corresponding ketone.

### Experimental Protocol: Palladium-Catalyzed Oxidation<sup>[1]</sup>

- **Reactants:** (R)-2-Dodecanol is dissolved in a suitable solvent, such as toluene or ethyl acetate.
- **Catalyst and Reagents:** Palladium(II) acetate, a base (e.g., pyridine), and 3 Å molecular sieves are added to the solution.<sup>[1]</sup>
- **Reaction:** The mixture is stirred under an atmosphere of molecular oxygen at a controlled temperature.
- **Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Purification:** Upon completion, the reaction mixture is filtered, and the product is purified by chromatography to yield 2-dodecanone.<sup>[1]</sup>

## Analytical Methodologies

The characterization and quantification of (R)-2-Dodecanol rely on standard analytical techniques in organic chemistry.



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Caption: General analytical workflow for (R)-2-Dodecanol characterization.



#### Protocols:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS is used for the identification of 2-dodecanol in complex mixtures.[8] The sample is vaporized and separated on a GC column, followed by detection with a mass spectrometer, which provides a mass spectrum corresponding to the molecule and its fragments.[9]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for confirming the chemical structure.[10] The chemical shifts, integrations, and coupling patterns of the protons and carbons provide detailed information about the molecular framework.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR is used to identify the functional groups present. For 2-dodecanol, a characteristic broad peak corresponding to the O-H stretch of the alcohol group is observed around  $3300\text{--}3500\text{ cm}^{-1}$ . [4][11]
- **Chiral Chromatography (HPLC or GC):** To determine the enantiomeric purity of (R)-2-Dodecanol, chiral chromatography is employed. A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their quantification.

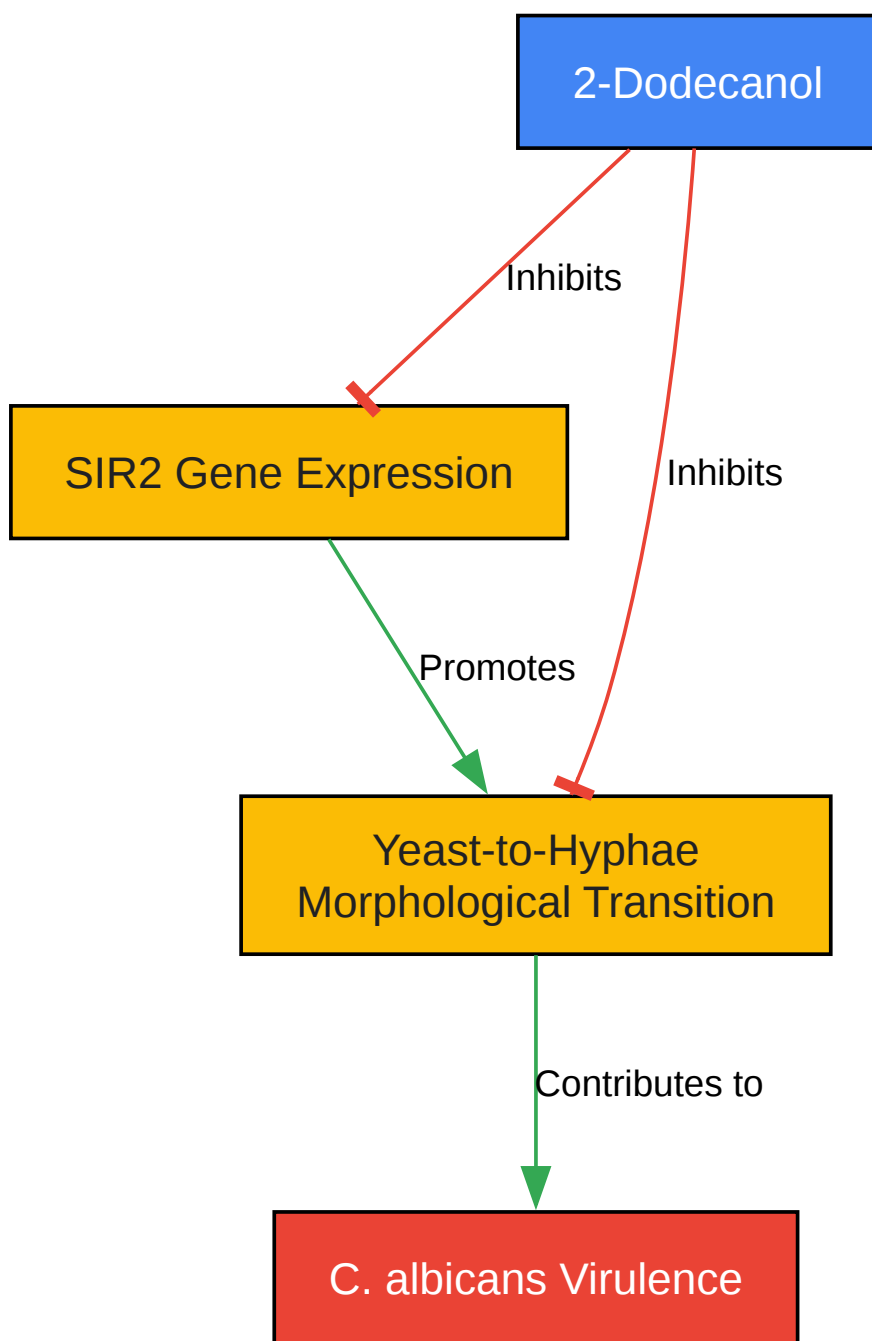
## Biological Activity

2-Dodecanol has demonstrated significant antimicrobial properties, particularly against the pathogenic fungus *Candida albicans*.

## Antifungal Activity

Research has shown that 2-dodecanol can inhibit the morphological transition of *C. albicans* from yeast to hyphal form, which is a critical step for its virulence.[7][8][12]

- **Inhibition of Hyphal Formation:** At low concentrations (e.g., 0.005% v/v), 2-dodecanol effectively suppresses the development of hyphae.[8][12]
- **Downregulation of SIR2 Expression:** The compound has been shown to inhibit the expression of the SIR2 gene in *C. albicans*. [7][12] SIR2 is a histone deacetylase that plays a role in yeast morphogenesis and virulence.

Mechanism of Action of 2-Dodecanol on *C. albicans*[Click to download full resolution via product page](#)

Caption: Proposed mechanism of 2-dodecanol's antifungal activity.

### Experimental Protocol: Hyphal Formation Inhibition Assay<sup>[12]</sup>

- **Culture Preparation:** *C. albicans* cells are grown in a suitable yeast medium (e.g., YPD) overnight.
- **Induction of Hyphal Growth:** The cells are then transferred to a hyphae-inducing medium (e.g., RPMI-1640).
- **Treatment:** Various concentrations of 2-dodecanol are added to the cultures. A control group with no 2-dodecanol is also prepared.
- **Incubation:** The cultures are incubated at 37°C for several hours to allow for hyphal growth.
- **Microscopy:** The cell morphology is observed under a microscope to assess the extent of hyphal formation in the treated versus control groups. The percentage of filamentous cells can be quantified.

## Conclusion

(R)-2-Dodecanol is a chiral molecule with well-defined chemical and physical properties. Its synthesis, particularly in an enantiomerically pure form, is achievable through established asymmetric reduction methods. The compound serves as a useful intermediate in organic synthesis and exhibits noteworthy antifungal activity against *C. albicans* by interfering with key virulence pathways. The analytical protocols outlined provide a robust framework for its identification, characterization, and quality control, making this guide a valuable resource for professionals in research and development.

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- To cite this document: BenchChem. [(R)-2-Dodecanol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12079602#r-2-dodecanol-chemical-properties]

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